1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 3-fluoro-2-nitrophenyl group and a dimethylamine group. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves a multi-step process. One common method starts with the nitration of 3-fluoroaniline to produce 3-fluoro-2-nitroaniline. This intermediate is then subjected to a reductive amination reaction with N,N-dimethylpiperidin-4-amine under appropriate conditions, such as the presence of a reducing agent like sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic reagent.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophilic Reagents: Strong bases like sodium hydride, nucleophiles like thiols or amines.
Major Products Formed:
Reduction: Formation of 1-(3-fluoro-2-aminophenyl)-N,N-dimethylpiperidin-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the piperidine ring.
Scientific Research Applications
1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new therapeutic agents, particularly for pain management and neurological disorders.
Pharmacology: The compound is studied for its interactions with various biological targets, including ion channels and receptors.
Chemical Biology: It is used as a probe to study the mechanisms of action of various biological pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as ion channels and receptors. For instance, it has been shown to act as an antagonist for transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels, which are involved in pain perception. By blocking these channels, the compound can reduce pain signals and provide analgesic effects .
Comparison with Similar Compounds
1-(3-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(3-Fluoro-2-nitrophenyl)acetic acid: Contains a similar aromatic ring but with an acetic acid group instead of a piperidine ring.
Uniqueness: 1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific substitution pattern and the presence of both a nitro group and a dimethylamine group on the piperidine ring. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for therapeutic development .
Properties
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-15(2)10-6-8-16(9-7-10)12-5-3-4-11(14)13(12)17(18)19/h3-5,10H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOOSELHPJMOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.